molecular formula C26H21BrO B8557543 1-(4-Bromophenyl)-1,2,2-triphenylethanol

1-(4-Bromophenyl)-1,2,2-triphenylethanol

Cat. No.: B8557543
M. Wt: 429.3 g/mol
InChI Key: PPRQLSUUVLNCJT-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1,2,2-triphenylethanol is a tertiary alcohol characterized by a hydroxyl group (-OH) attached to a central carbon that is bonded to three phenyl rings and a 4-bromophenyl substituent. The bromophenyl derivative is synthesized via reduction of its ketone precursor using agents like lithium aluminum hydride (LiAlH4) . Isotopic labeling studies on the parent compound reveal its reactivity in acidic conditions, where it undergoes statistical carbon-14 redistribution, suggesting intermediacy of carbocation species .

Properties

Molecular Formula

C26H21BrO

Molecular Weight

429.3 g/mol

IUPAC Name

1-(4-bromophenyl)-1,2,2-triphenylethanol

InChI

InChI=1S/C26H21BrO/c27-24-18-16-23(17-19-24)26(28,22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,25,28H

InChI Key

PPRQLSUUVLNCJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional properties of 1-(4-Bromophenyl)-1,2,2-triphenylethanol with related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications References
This compound C26H21BrO 429.35 -OH, Br, three Ph groups Synthetic intermediate; isotopic distribution studies
1,2,2-Triphenylethanol (parent compound) C20H18O 274.36 -OH, three Ph groups Forms carbocations in acid; used in mechanistic studies
1-(4-Bromophenyl)-1,2,2-triphenylethylene C26H19Br 411.33 Double bond, Br, three Ph MOF ligand; precursor for cross-coupling reactions
1-(4-Aminophenyl)-1,2,2-triphenylethene C26H21N 347.45 -NH2, double bond, three Ph Fluorescence applications; sensor material
1-(4-Bromophenyl)-2,2,2-trifluoroethanol C8H6BrF3O 255.04 -OH, Br, CF3 Fluorinated building block; altered polarity

Research Findings

  • Isotopic Labeling: Carbon-14 studies on 1,2,2-triphenylethanol (parent compound) revealed non-statistical isotopic distribution in its acetate derivatives under acidic conditions, supporting a carbocation-mediated mechanism .
  • Synthetic Pathways: 1,2,2-Triphenylethanol is formed via reduction of triphenylacetylene intermediates in magnesium-mediated reactions, highlighting its role in organometallic synthesis .
  • Material Applications : The ethylene analog, 1-(4-Bromophenyl)-1,2,2-triphenylethylene, serves as a ligand in MOFs due to its rigid, conjugated structure .

Q & A

Q. Advanced

  • Silver Carbonate Oxidation : Exposing the alcohol to Ag₂CO₃ in anhydrous solvents (e.g., benzene) generates ketones, with kinetics monitored via ¹H NMR or HPLC .
  • Accelerated Stability Testing : High-temperature or UV-exposure studies assess degradation pathways, with LC-MS identifying decomposition products.

What analytical methods resolve contradictions in reported spectral data for this compound?

Advanced
Discrepancies in NMR/IR data often arise from:

  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding.
  • Impurity Profiling : High-resolution mass spectrometry (HRMS) detects trace by-products (e.g., residual ketone precursors) .
  • X-ray Crystallography : Single-crystal analysis (e.g., via synchrotron radiation) provides definitive structural validation .

How can computational modeling enhance understanding of this compound’s reactivity?

Q. Advanced

  • DFT Calculations : Predict reaction barriers for key steps (e.g., LiAlH4 reduction) and optimize transition states.
  • Molecular Dynamics : Simulate solvent interactions to explain solubility trends (e.g., poor aqueous solubility due to hydrophobic aryl groups).
  • Docking Studies : Explore potential biological interactions (e.g., enzyme binding) if bioactivity is hypothesized .

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